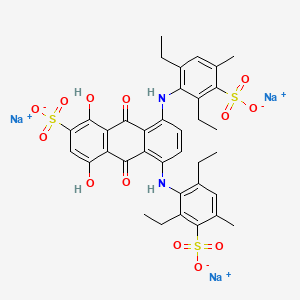

Trisodium 5,8-bis((2,6-diethyl-4-methyl-3-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate

説明

Historical Context of Anthraquinone-Based Dyes and Surfactants

Anthraquinone dyes trace their origins to natural sources such as madder roots (Rubia tinctorum), which yielded alizarin, and scale insects producing carminic acid. The synthesis of synthetic anthraquinone dyes began in 1869 with alizarin, marking a pivot from agricultural dependence to chemical manufacturing. By 1901, René Bohn’s synthesis of indanthrone (C.I. Vat Blue 4) established anthraquinones as viable for industrial dye production. The 1930s saw further diversification with Yorkshire’s Serisol Brilliant Blue BG (C.I. Disperse Blue 3), the first anthraquinone disperse dye.

The evolution of anthraquinone surfactants emerged from the need to enhance dye solubility and fiber affinity. Sulphonated anthraquinones, such as the subject compound, arose from mid-20th-century efforts to create water-soluble, chromatographically stable dyes. These innovations aligned with growing demands for reactive dyes capable of covalent bonding to cellulose fibers, exemplified by C.I. Reactive Blue 19.

Chemical Classification and Structural Taxonomy

This compound belongs to the sulfonated anthraquinone dye subclass, characterized by the presence of sulphonate (-SO₃⁻) groups and aminoanthraquinone backbones. Its systematic IUPAC name—This compound —encapsulates its structural complexity:

- Core : A 9,10-anthraquinone system with hydroxyl groups at positions 1 and 4, and sulphonate at position 2.

- Substituents : Two 2,6-diethyl-4-methyl-3-sulphonatophenylamino groups at positions 5 and 8.

- Counterions : Three sodium cations balancing the sulphonate and hydroxyl deprotonations.

The molecular formula C₃₆H₃₅N₂Na₃O₁₃S₃ (MW 868.83 g/mol) underscores its high polarity and ionic character, facilitating aqueous solubility. Structurally, it aligns with Leveling-class acid dyes, where planar anthraquinone cores enable π-π interactions with fibers, while sulphonate groups ensure hydrophilicity.

Table 1: Structural Components and Functional Roles

| Component | Role |

|---|---|

| Anthraquinone core | Chromophore; enables light fastness |

| Sulphonate groups | Enhances water solubility; ionic interactions |

| Diethyl-methylphenylamino groups | Steric hindrance; modulates electronic properties |

| Hydroxyl groups | Chelation sites; hydrogen bonding |

Significance in Industrial and Material Science Applications

As a zwitterionic surfactant, this compound excels in dual roles:

- Textile Dyeing : Its sulphonate groups facilitate dissolution in dye baths, while the anthraquinone core provides vibrant hues with exceptional light fastness. The compound’s structure allows penetration into polyester and nylon fibers, forming stable van der Waals interactions.

- Material Functionalization : In polymer science, it acts as a dispersant for carbon nanotubes and graphene oxides, leveraging its surfactant properties to prevent agglomeration.

- Biomedical Imaging : Preliminary studies suggest utility in staining biomolecules due to its fluorescence under specific wavelengths, though this application remains exploratory.

Table 2: Industrial Applications and Mechanisms

| Application | Mechanism |

|---|---|

| Textile dyeing | π-π stacking with fibers; ionic bonding via Na⁺ |

| Polymer dispersion | Electrostatic stabilization of nanoparticles |

| Optical materials | Absorption maxima in visible spectrum (λₐᵦₛ ≈ 600 nm) |

The compound’s synthesis typically involves sulfonation and amination of anthraquinone precursors, followed by sodium salt formation. Recent advances aim to optimize yield through catalytic methods, reducing reliance on stoichiometric reagents.

特性

CAS番号 |

83027-38-7 |

|---|---|

分子式 |

C36H35N2Na3O13S3 |

分子量 |

868.8 g/mol |

IUPAC名 |

trisodium;5,8-bis(2,6-diethyl-4-methyl-3-sulfonatoanilino)-1,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C36H38N2O13S3.3Na/c1-7-18-13-16(5)35(53(46,47)48)20(9-3)30(18)37-22-11-12-23(38-31-19(8-2)14-17(6)36(21(31)10-4)54(49,50)51)27-26(22)33(41)28-24(39)15-25(52(43,44)45)32(40)29(28)34(27)42;;;/h11-15,37-40H,7-10H2,1-6H3,(H,43,44,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 |

InChIキー |

GWRVNGCWBZYRAZ-UHFFFAOYSA-K |

正規SMILES |

CCC1=C(C(=C(C(=C1)C)S(=O)(=O)[O-])CC)NC2=C3C(=C(C=C2)NC4=C(C=C(C(=C4CC)S(=O)(=O)[O-])C)CC)C(=O)C5=C(C3=O)C(=CC(=C5O)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of trisodium 5,8-bis[(2,6-diethyl-4-methyl-3-sulphonatophenyl)amino]-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate typically involves multiple steps. The process begins with the preparation of the anthracene core, followed by the introduction of sulfonate groups and the attachment of the diethyl and methyl substituents. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is typically purified through crystallization or chromatography techniques to remove any impurities.

化学反応の分析

Types of Reactions

Trisodium 5,8-bis[(2,6-diethyl-4-methyl-3-sulphonatophenyl)amino]-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the anthracene core.

Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like water or organic solvents under controlled temperatures and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated anthraquinone derivatives, while reduction can produce hydroxyanthracene derivatives.

科学的研究の応用

Chemical Properties and Structure

This compound is characterized by its anthracene backbone and multiple functional groups such as sulphonate and amino groups. The molecular formula is C₃₁H₃₈N₂Na₃O₈S₄, with a molecular weight of approximately 668.73 g/mol. Its unique structure contributes to its solubility in aqueous environments and reactivity under various conditions .

Applications in Dye Chemistry

- Textile Industry :

- The compound's anthracene framework is known for its vibrant color properties, making it suitable for use as a dye in textiles. Its high solubility allows for effective application in dyeing processes.

- Cosmetic Industry :

- Similar to its use in textiles, this compound can be utilized in cosmetic formulations due to its stability and colorfastness. Its safety profile needs to be evaluated further for cosmetic applications.

Recent studies have indicated that trisodium 5,8-bis((2,6-diethyl-4-methyl-3-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate exhibits notable biological activities:

- Anticancer Properties :

- Mechanisms of Action :

Material Science Applications

-

Photonic Materials :

- Due to its unique optical properties derived from the anthracene structure, this compound can be explored for applications in photonic devices. Its ability to absorb and emit light makes it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells.

- Nanocomposites :

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Research | PMC4495025 | Demonstrated activity against multiple human tumor cell lines with low micromolar GI50 levels. |

| Dye Chemistry | LookChem | Evaluated for use in textiles and cosmetics due to colorfastness and solubility characteristics. |

| Material Science | PubChem | Investigated for potential applications in OLEDs and nanocomposite materials due to optical properties. |

作用機序

The mechanism by which trisodium 5,8-bis[(2,6-diethyl-4-methyl-3-sulphonatophenyl)amino]-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate exerts its effects involves its interaction with specific molecular targets. The sulfonate groups enhance its solubility in water, allowing it to penetrate biological membranes and interact with proteins and nucleic acids. The anthracene core can intercalate into DNA, affecting gene expression and cellular processes.

類似化合物との比較

Comparison with Structurally Similar Anthracenedione Derivatives

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related anthracenediones:

*Estimated based on molecular formula.

Key Observations:

- Substituent Chemistry: The target compound’s bulky diethyl-methyl-sulphonatophenyl groups contrast with the smaller hydroxyethylaminoalkyl chains in CL 232315 and DHAQ. This may reduce DNA intercalation efficiency but improve stability against metabolic degradation .

- Solubility : The trisodium sulfonate groups in the target compound likely confer higher aqueous solubility compared to hydrochloride or acetate salts of other anthracenediones .

- Bioactivity : While CL 232315 and DHAQ show confirmed antitumor activity (e.g., 173–200% increase in lifespan in murine models), the target compound’s bioactivity remains unverified but structurally analogous .

Pharmacokinetic and Toxicological Profiles

Comparative Pharmacokinetics:

*Inferred from sulfonate-rich structure: enhanced solubility may reduce tissue accumulation and toxicity compared to HAQ or CL 232315 .

生物活性

Trisodium 5,8-bis((2,6-diethyl-4-methyl-3-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of sulfonated anthraquinones and has been studied for its effects on various biological systems. This article aims to provide an in-depth examination of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex molecular structure, which includes multiple sulfonate groups that enhance its solubility in aqueous environments. Its molecular formula is C₃₁H₃₉N₂Na₃O₁₄S₄ with a molecular weight of approximately 868.83 g/mol.

Antioxidant Properties

Research indicates that sulfonated anthraquinones exhibit significant antioxidant activity. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. A study demonstrated that this compound could reduce the levels of reactive oxygen species (ROS) in vitro, suggesting a protective role against oxidative stress .

Anti-inflammatory Effects

In vitro studies have indicated that this compound can inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from activated immune cells. This effect was observed in peripheral blood mononuclear cells (PBMCs), where the compound significantly reduced the inflammatory response .

Anticancer Activity

Several studies have explored the anticancer potential of anthraquinone derivatives. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects. For instance, it exhibited selective toxicity towards breast cancer cells while sparing normal cells, indicating its potential as a therapeutic agent .

Data Table: Biological Activity Summary

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging of ROS | |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |

| Anticancer | Cytotoxicity against breast cancer cells |

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, this compound was tested for its antioxidant capacity using DPPH and ABTS assays. The results showed a significant reduction in absorbance at specific concentrations compared to control groups, confirming its efficacy as an antioxidant agent.

Case Study 2: Anti-inflammatory Mechanism

A study involving human PBMCs highlighted the compound's ability to modulate inflammatory pathways. After treatment with varying concentrations of the compound, a marked decrease in cytokine secretion was observed. Flow cytometry analysis further revealed alterations in cell surface markers associated with inflammation.

Q & A

Q. What are the recommended synthetic routes for preparing anthraquinone-based sulfonated compounds like this trisodium derivative?

Synthesis typically involves sequential functionalization of anthraquinone cores. For example, nitration and sulfonation steps are critical for introducing nitro and sulfonate groups (as seen in analogous compounds like 1,8-dihydroxy-4,5-dinitroanthraquinone-2,7-disulfonic acid) . Key steps include:

- Nitration : Controlled nitration using mixed acids (HNO₃/H₂SO₄) to avoid over-nitration.

- Sulfonation : Reaction with chlorosulfonic acid to introduce sulfonate groups, followed by neutralization with sodium hydroxide.

- Amination : Substitution reactions with amines (e.g., 2,6-diethyl-4-methyl-3-sulphonatophenylamine) under alkaline conditions. Purity is monitored via HPLC or TLC, and intermediates are characterized using NMR and mass spectrometry .

Q. How can researchers address solubility challenges during experimental workflows with this compound?

Due to multiple sulfonate groups, the compound is highly hydrophilic but may aggregate in high-ionic-strength buffers. Methodological solutions include:

- Solvent optimization : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers.

- Surfactant addition : Non-ionic surfactants (e.g., Tween-20) can prevent aggregation.

- Solid-phase extraction (SPE) : For purification, HLB cartridges (hydrophilic-lipophilic balance) effectively retain sulfonated aromatic compounds, as validated in environmental analyte studies .

Q. What analytical techniques are most reliable for characterizing structural features and purity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the anthraquinone core and aryl amines. For example, aromatic protons appear as distinct multiplets in δ 7.5–8.5 ppm, while methyl/ethyl groups resonate at δ 1.0–3.0 ppm .

- High-resolution mass spectrometry (HRMS) : ESI-MS in negative ion mode detects [M–Na]⁻ ions, with isotopic patterns verifying sulfonate groups.

- Elemental analysis : Validates stoichiometry of sodium, sulfur, and nitrogen .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for anthraquinone sulfonates?

Discrepancies in NMR or MS data often arise from:

- Tautomerism : Anthraquinone derivatives exhibit keto-enol tautomerism, altering chemical shifts.

- Counterion effects : Sodium vs. protonated forms influence solubility and aggregation states. Mitigation strategies include:

- Standardizing solvent systems (e.g., deuterated DMSO with trace NaOH for full dissolution).

- Cross-referencing with computational models (e.g., DFT for predicting NMR shifts) .

Q. What methodologies are suitable for studying interactions between this compound and biological macromolecules (e.g., proteins)?

- Fluorescence quenching assays : The anthraquinone core’s intrinsic fluorescence (λₑₓ ~350 nm, λₑₘ ~450 nm) allows monitoring of binding events via Stern-Volmer analysis.

- Surface plasmon resonance (SPR) : Immobilize the compound on carboxylated sensor chips to measure real-time binding kinetics with target proteins.

- Molecular docking : Use triazine-linked anthraquinone structures (e.g., CAS 93942-62-2) as templates for simulating binding modes .

Q. How can environmental persistence and degradation pathways of this compound be evaluated?

- Photodegradation studies : Expose aqueous solutions to UV-Vis light (λ = 254–365 nm) and monitor decay via LC-MS. Anthraquinone derivatives often form hydroxylated or demethylated byproducts.

- Microbial degradation : Use activated sludge models (e.g., OECD 301F) to assess biodegradability under aerobic conditions. SPE and LC-MS/MS quantify parent compounds and metabolites .

Methodological Considerations

Q. What experimental design principles apply when optimizing reaction yields for large-scale synthesis?

- DoE (Design of Experiments) : Vary temperature, reagent stoichiometry, and reaction time to identify critical parameters.

- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Scale-up challenges : Address heat dissipation and mixing efficiency, particularly during exothermic steps like sulfonation .

Q. How can computational modeling enhance understanding of this compound’s electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。